N-(2,4-dimethoxyphenyl)pentanamide is a chemical compound characterized by the presence of a pentanamide group attached to a 2,4-dimethoxyphenyl moiety. This compound is notable for its structural features, which include two methoxy groups (-OCH₃) ortho and para to each other on the aromatic ring, contributing to its unique chemical properties. The molecular formula for N-(2,4-dimethoxyphenyl)pentanamide is C₁₃H₁₉N₃O₂, and its molecular weight is approximately 235.30 g/mol.
Preliminary studies suggest that N-(2,4-dimethoxyphenyl)pentanamide exhibits biological activities that may include:
The synthesis of N-(2,4-dimethoxyphenyl)pentanamide typically involves the following steps:
N-(2,4-dimethoxyphenyl)pentanamide has potential applications in various fields:
Interaction studies involving N-(2,4-dimethoxyphenyl)pentanamide focus on its binding affinity and interactions with biological targets:
N-(2,4-dimethoxyphenyl)pentanamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-methoxyphenyl)pentanamide | Contains one methoxy group | Anthelmintic activity | Lacks the second methoxy group |
| N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide | Contains thiadiazole ring | Potential anti-inflammatory effects | Incorporates a heterocyclic structure |
| N-(5-chloro-2,4-dimethoxyphenyl)pentanamide | Contains chlorine substituent | Antitumor activity | Contains a halogen substituent |
N-(2,4-dimethoxyphenyl)pentanamide's unique combination of two methoxy groups on the aromatic ring distinguishes it from similar compounds. This structural feature may enhance its lipophilicity and influence its biological interactions compared to other derivatives.